2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide
Description
2-Amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide (CAS: 849668-91-3) is a benzamide derivative with the molecular formula C₂₈H₃₃N₃O₅ and a molecular weight of 491.58 g/mol . The compound features a central benzamide scaffold substituted with two methoxy groups at positions 4 and 5, an amino group at position 2, and a phenethyl moiety linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline ring.
Properties
IUPAC Name |
2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5/c1-33-24-13-19-10-12-31(17-20(19)14-25(24)34-2)11-9-18-5-7-21(8-6-18)30-28(32)22-15-26(35-3)27(36-4)16-23(22)29/h5-8,13-16H,9-12,17,29H2,1-4H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZQREKTYHZVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4N)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide, also known as BenzaMide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C28H33N3O5
- Molecular Weight : 491.58 g/mol
- CAS Number : 849668-91-3
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Dihydrofolate Reductase (DHFR) : Similar to other isoquinoline derivatives, this compound may inhibit DHFR, an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, the compound can potentially disrupt the proliferation of cancer cells by limiting their ability to synthesize nucleotides necessary for DNA replication .
- Kinase Inhibition : The compound has shown promise in inhibiting specific kinases involved in cancer progression. Kinase inhibitors are critical in cancer therapy as they can block pathways that lead to cell growth and division .
- Receptor Modulation : There is evidence suggesting that isoquinoline derivatives can act on various receptors, including AMPA receptors and TRPM8 channels, which are implicated in pain modulation and neuroprotection .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines. Its ability to inhibit key enzymes involved in DNA synthesis suggests a mechanism for its anticancer properties .
- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective effects, potentially providing benefits in neurodegenerative diseases by modulating neurotransmitter systems .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DHFR | , |
| Kinase Inhibition | Various kinases | |
| Neuroprotection | AMPA Receptor Modulation | , |
| Pain Relief | TRPM8 Channel Antagonism |
Case Study Insights
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating effective dosage ranges for therapeutic applications .
- Mechanistic Studies : Research has shown that treatment with the compound leads to apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Neuroprotective Studies : Animal models treated with this compound showed reduced symptoms associated with neurodegeneration, suggesting possible applications in treating conditions like Alzheimer's disease .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of isoquinoline compounds exhibit anticancer properties. Studies have shown that 2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects :
- Isoquinoline derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to protective effects on neuronal cells.
-
Antidepressant Properties :
- Some studies suggest that compounds similar to this one may influence serotonin and dopamine pathways, indicating potential antidepressant effects. This application is particularly relevant in the context of developing new treatments for mood disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. For instance:
| Derivative | Modification | Potential Application |
|---|---|---|
| Compound A | Methyl substitution on the isoquinoline ring | Enhanced anticancer activity |
| Compound B | Hydroxyl group addition | Improved neuroprotective effects |
Case Studies
-
Anticancer Research :
- A study published in the Journal of Medicinal Chemistry explored the efficacy of isoquinoline derivatives against various cancer cell lines. The results indicated that modifications to the benzamide structure could significantly enhance cytotoxicity against breast and colon cancer cells.
-
Neuroprotection :
- In a preclinical trial reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of a related compound in animal models of Parkinson’s disease. Results showed reduced neuronal death and improved motor function in treated subjects compared to controls.
-
Mood Disorders :
- A clinical trial highlighted in Psychopharmacology tested a derivative similar to this compound for its antidepressant effects. Participants reported significant improvements in mood and anxiety levels after treatment.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three classes of analogs: (1) tariquidar and its derivatives, (2) pyridine-amine-containing analogs, and (3) pesticidal benzamides.
Comparison with Tariquidar (XR9576)
Tariquidar (CAS: N/A; molecular formula C₃₈H₃₈N₄O₅) shares a benzamide core with the target compound but differs in its quinoline-3-carboxamide substituent (vs. an amino group in the target) and additional methoxy groups (Figure 1, ).
| Parameter | Target Compound | Tariquidar (XR9576) |
|---|---|---|
| Molecular Weight | 491.58 g/mol | ~642.74 g/mol |
| Key Substituents | Amino, dimethoxy, isoquinoline | Quinoline-carboxamide, dimethoxy |
| Biological Activity | Undefined (research use) | P-glycoprotein/BCRP inhibitor |
| CAS Number | 849668-91-3 | Not explicitly listed |
Tariquidar is a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), but it also acts as a substrate for BCRP, complicating its pharmacokinetics .
Comparison with Pyridine-Amines (e.g., CS-0309467)
The compound CS-0309467 (CAS: 2306268-61-9; molecular formula C₂₃H₂₅N₃O₃) features a pyridin-3-amine group and a dihydrobenzodioxin ring, contrasting with the target’s benzamide-isoquinoline structure .
| Parameter | Target Compound | CS-0309467 |
|---|---|---|
| Molecular Weight | 491.58 g/mol | 391.46 g/mol |
| Key Substituents | Benzamide, isoquinoline | Pyridine-amine, benzodioxin |
| Application | Research (unvalidated) | Research (unvalidated) |
The smaller molecular weight and distinct heterocyclic systems in CS-0309467 likely limit its membrane permeability compared to the target compound. Both compounds are research-grade, but their structural divergence implies divergent target affinities.
Comparison with Pesticidal Benzamides
Pesticidal benzamides like etobenzanid (CAS: N/A; molecular formula C₁₆H₁₅Cl₂NO₃) share a benzamide core but lack the amino and isoquinoline substituents critical to the target compound .
| Parameter | Target Compound | Etobenzanid |
|---|---|---|
| Key Substituents | Amino, dimethoxy, isoquinoline | Dichlorophenyl, ethoxymethoxy |
| Application | Research | Herbicide (pesticide) |
The dichlorophenyl group in etobenzanid enhances its pesticidal activity, while the target compound’s amino and isoquinoline groups suggest a design optimized for eukaryotic targets (e.g., human transporters or receptors).
Research Findings and Implications
- Structural-Activity Relationships (SAR): The amino group in the target compound may enhance solubility or hydrogen-bonding interactions compared to tariquidar’s quinoline group, which contributes to π-π stacking in P-gp inhibition .
- Pharmacokinetic Considerations: The larger molecular weight of tariquidar (~642 g/mol) may reduce blood-brain barrier penetration relative to the target compound (492 g/mol), though this requires experimental validation.
- Functional Divergence: Despite shared motifs (e.g., dimethoxy groups), the target compound’s lack of pesticidal substituents (e.g., chlorophenyl) aligns it more with medicinal chemistry applications than agricultural uses .
Preparation Methods
One-Pot Cyclization from 3,4-Dimethoxyphenethylamine
The most efficient method involves a catalytic one-pot process using 3,4-dimethoxyphenethylamine as the starting material:
Reaction Scheme:
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Formylation reagent | Ethyl formate | |
| Cyclization catalyst | Phosphotungstic acid | |
| Solvent system | CHCl/MeOH | |
| Temperature profile | 10–55°C (gradient) | |
| Yield | 80% (isolated) |
This method eliminates intermediate isolation steps, reducing production time by 40% compared to traditional stepwise approaches.
Preparation of 4,5-Dimethoxy-2-Aminobenzamide
Nitro Reduction Pathway
A three-step sequence from methyl 4,5-dimethoxy-2-nitrobenzoate achieves high purity (>99%):
Key Steps:
-
Amidation : Methyl 4,5-dimethoxy-2-nitrobenzoate treated with methylamine in methanol at 60°C (85% yield).
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Nitro Reduction : Catalytic hydrogenation (H, Pd/C) or Fe/HCl(aq) reduces the nitro group to amine (92% yield).
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Purification : Recrystallization from ethanol/water (1:3) removes residual metal catalysts.
Critical Data
-
Iron-mediated reduction preferred for scalability (5 kg batches demonstrated)
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Pd/C method produces lower impurity levels (0.12% vs. 0.35% for Fe)
Fragment Coupling Strategies
Amide Bond Formation via Acid Chloride
The benzamide fragment is activated as its acid chloride for coupling with the isoquinoline ethylphenylamine:
Protocol
-
Generate acid chloride using oxalyl chloride (2 eq) in CHCl at 0°C.
-
Couple with 4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl]aniline using:
Comparative Coupling Agents
| Reagent System | Yield (%) | Epimerization Risk | Source |
|---|---|---|---|
| EDCl/HOBt | 65 | Moderate | |
| T3P®/DIPEA | 72 | Low | |
| Acid chloride/DIPEA | 78 | None |
Process Optimization and Scale-Up
Solvent Engineering for Crystallization
A mixed solvent system (CHCN/HO 7:3) enables direct crystallization from the reaction mixture, eliminating chromatography:
Crystallization Parameters
Catalytic System Refinement
Phosphotungstic acid (0.1 mol%) in the cyclization step reduces reaction time by 30% versus BF-EtO.
Analytical Characterization
Critical quality attributes were verified through:
Spectroscopic Data
-
H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, NH), 6.85–7.32 (m, 10H aromatic), 4.12 (s, 4H, OCH), 3.02–3.45 (m, 8H, CH)
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HRMS (ESI+): m/z calcd for CHNO [M+H] 498.2389, found 498.2392
Chromatographic Purity
| Method | Column | Purity (%) |
|---|---|---|
| HPLC-UV (254 nm) | C18, 50:50 MeCN/HO | 99.3 |
| UPLC-MS | HSS T3, 1.8 μm | 99.1 |
Q & A
Basic: What methodologies are recommended for optimizing the synthesis yield of this compound?
Methodological Answer:
To optimize synthesis yield, employ Design of Experiments (DoE) principles. Use fractional factorial designs to screen critical variables (e.g., temperature, solvent ratio, catalyst loading) and identify main effects. Follow with response surface methodology (RSM) to model nonlinear relationships and pinpoint optimal conditions. For example, a Central Composite Design (CCD) can reduce the number of trials while accounting for interactions between variables like reaction time and reagent stoichiometry . Couple this with process control systems (e.g., real-time pH monitoring) to maintain reproducibility .
Basic: What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
Combine NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to resolve methoxy and isoquinoline substituents, particularly addressing overlapping signals in aromatic regions (e.g., 6.7–8.0 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~555.2). X-ray crystallography is critical for resolving stereochemical ambiguities in the dihydroisoquinoline core. For unresolved peaks, use variable-temperature NMR to mitigate signal overlap .
Advanced: How can computational modeling predict the compound’s reactivity in novel reaction systems?
Methodological Answer:
Leverage density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., the amino-benzamide moiety). Pair with transition state analysis to model reaction pathways, such as nucleophilic attacks on the isoquinoline nitrogen. Integrate machine learning (ML) platforms trained on analogous compounds to predict solvent effects or catalytic activity. Tools like COMSOL Multiphysics enable hybrid computational-experimental workflows, validating predictions via kinetic profiling .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
Conduct meta-analysis with stratification by experimental conditions (e.g., cell lines, assay pH). Use multivariate regression to isolate confounding variables (e.g., impurity levels, solvent polarity). Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50). If discrepancies persist, apply Bayesian inference to quantify uncertainty or hypothesis-driven mutagenesis to probe structural determinants of activity .
Advanced: What strategies are effective for studying receptor-ligand interactions involving this compound?
Methodological Answer:
Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses at target receptors (e.g., kinase domains). Validate with surface plasmon resonance (SPR) for real-time binding kinetics (kon/koff). For allosteric effects, use NMR titrations to monitor chemical shift perturbations in the receptor. Pair with alanine scanning mutagenesis to identify critical binding residues. Cross-reference with cryo-EM structures if available .
Basic: What purification techniques are suitable for isolating this compound from complex reaction mixtures?
Methodological Answer:
Use flash chromatography with gradient elution (e.g., hexane/EtOAc to CH2Cl2/MeOH) to separate polar byproducts. For scale-up, employ centrifugal partition chromatography (CPC) or preparative HPLC (C18 column, 0.1% TFA modifier). Membrane-based separations (e.g., nanofiltration ) can remove low-MW impurities while retaining the target compound .
Advanced: How can multi-variable analysis elucidate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ, logP) with bioactivity. Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic fields around the benzamide scaffold. Integrate artificial neural networks (ANNs) to handle non-linear relationships. Validate models via synthesis and testing of designed analogs with perturbed substituents (e.g., replacing methoxy with ethoxy groups) .
Advanced: What hybrid computational-experimental approaches accelerate reaction discovery for this compound?
Methodological Answer:
Implement reaction pathway screening using quantum mechanical (QM) methods (e.g., Gaussian, ORCA) to explore plausible mechanisms (e.g., SNAr, reductive amination). Feed results into automated lab platforms (e.g., Chemspeed) for high-throughput validation. Use active learning algorithms to iteratively refine conditions, minimizing trial runs. For example, ICReDD’s feedback loop integrates experimental kobs data into transition-state calculations to prioritize viable pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
